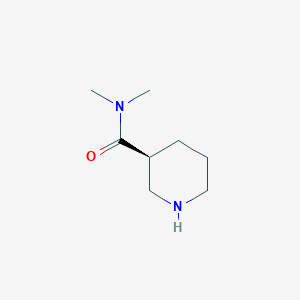

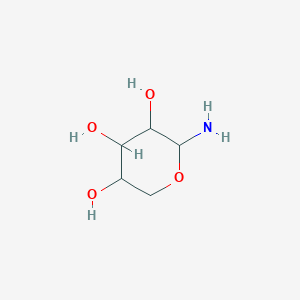

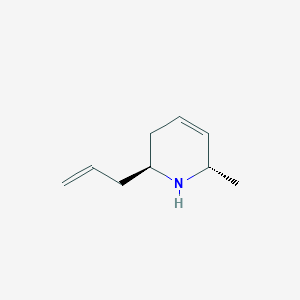

![molecular formula C8H9NO2S B3024300 4,5,6,7-四氢苯并[d]噻唑-2-羧酸 CAS No. 1024058-35-2](/img/structure/B3024300.png)

4,5,6,7-四氢苯并[d]噻唑-2-羧酸

描述

“4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid” is a chemical compound with the molecular formula C13H18N2O4S . It is a derivative of tetrahydrobenzo[d]thiazole .

Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid” and its derivatives has been reported in several studies . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized from a novel lead identified in silico as a dual kinase inhibitor against CK2 and GSK3β .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid” has been analyzed using combined theoretical techniques . These techniques provide a detailed description of the different affinities of the ligands .Chemical Reactions Analysis

“4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid” and its derivatives have been studied for their inhibitory activity against various kinases . For example, one study found that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .科学研究应用

合成和细胞毒性评价

一项研究重点关注了由 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-腈合成的噻唑衍生物,特别是与硫乙酸反应生成噻唑衍生物。该化合物进一步用于合成其他衍生物,并评估了它们对各种癌细胞系的细胞毒性作用,包括人胃癌、结肠癌、肝癌、乳腺癌和鼻咽癌。研究重点突出了某些衍生物的活性最强,将其效力归因于吸电子基团的存在 (Mohareb、Abdallah 和 Ahmed,2017)。

抗白血病剂研究

另一项研究探索了 4,5,6,7-四氢苯并[d]噻唑衍生物的抗白血病潜力,重点关注构效关系。该研究涉及合成一系列化合物并通过各种检测评估它们对白血病细胞的影响。研究结果表明取代基在苯环上的位置、数量和体积对抑制白血病细胞增殖的重要性,某些取代显示出显着的活性 (Prasanna 等人,2010)。

分子盐研究

对具有羧酸盐的还原苯并噻唑衍生物的分子盐的研究揭示了稳健的超分子基序,即使在无序状态下也是如此。该研究合成了并分析了与各种去质子化羧酸形成的分子盐的结构。这些化合物表现出一致的六元环半椅构象,C-N 键长表明显着的共振形式对结构的贡献 (Shaibah 等人,2019)。

木脂素衍生物的生物学评价

一项关于新型木脂素衍生物合成及其生物学评价的研究重点突出了合成化合物的抗菌和抗氧化特性。该研究涉及斯托贝缩合以产生各种化合物,然后筛选它们的抗菌和抗氧化活性。一些化合物显示出有希望的抗真菌、抗菌和自由基清除能力,表明它们有进一步探索的潜力 (Raghavendra 等人,2017)。

作用机制

Target of Action

The primary target of 4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid is the corrosion process on mild steel surfaces in acidic environments . The compound is incorporated into azo dyes, which are used as anti-corrosive agents .

Mode of Action

The compound interacts with its target by forming a protective layer on the metal surface, thereby inhibiting the corrosion process . This interaction is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .

Biochemical Pathways

It’s known that the compound is part of azo dyes, which have a wide range of applications in various fields such as the textile industry, designing of optical storage devices, non-linear optical (nlo) materials, and also in many biological reactions .

Pharmacokinetics

The compound’s effectiveness as a corrosion inhibitor increases with concentration, suggesting that it is well-absorbed onto the metal surface .

Result of Action

The result of the compound’s action is the effective inhibition of corrosion on mild steel surfaces . The inhibition efficiency was increased as the concentration of the inhibitors increased and attains a maximum value of 83.81% for T1 at 2.5 ppm concentration .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the acidity of the environment. In a 1 M HCl solution, the azo dyes, which incorporate the compound, act as mixed type inhibitors .

未来方向

The future directions for “4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid” could involve further optimization of its structure to improve its inhibitory activity against various kinases . Additionally, more research could be conducted to explore its potential applications in the treatment of diseases such as cancer .

生化分析

Biochemical Properties

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with several enzymes, including metalloproteinases and kinases, by binding to their active sites and modulating their activity. For instance, it has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . Additionally, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid interacts with proteins such as tubulin, affecting microtubule dynamics and cellular processes .

Cellular Effects

The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, it inhibits metalloproteinases by chelating the metal ions in their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s clearance and its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake and distribution in various tissues . Additionally, binding proteins such as albumin play a role in its transport and localization within the body .

Subcellular Localization

The subcellular localization of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its biochemical effects .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJVHPYSDFTUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

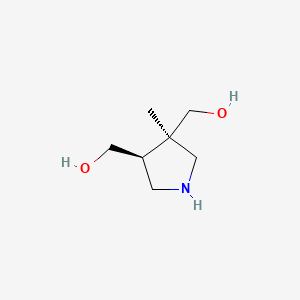

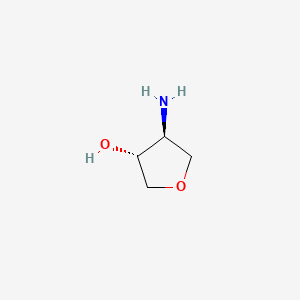

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)

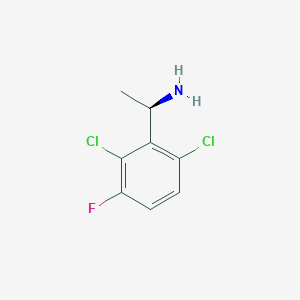

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024236.png)

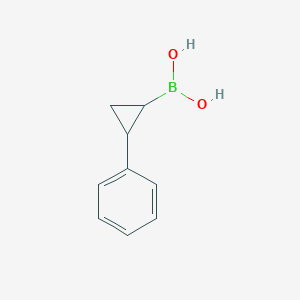

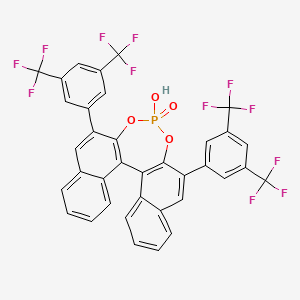

![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)